Cas no 154476-57-0 (tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate)
![tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate structure](https://www.kuujia.com/scimg/cas/154476-57-0x500.png)
tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- N,N'-Di-Boc-guanidine
- 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE
- 1,3-Bis(Tert-butyoxycarbonyl)guanidine
- Carbamic acid,N,N'-(carbonimidoyl)bis-, C,C'-bis(1,1-dimethylethyl) ester
- N,N'-DI(TERT-BUTOXYCARBONYL) GUANIDINE
- di-Boc-guanidine
- di-N-Boc-guanidine
- N,N'-bis(tert-butyloxycarbonyl)guanidine
- N,N'-bis-Boc-guanidine
- N1,N2-Bis(tert-butoxycarbonyl)guanidine
- N1,N2-Bis(tert-butyloxycarbonyl)guanidine
- tert-Butyl [N-(tert-butoxycarbonyl)carbamimidoyl]carbamate
- N,N'-Bis(tert-butoxycarbonyl)guanidine
- N,N'-DI(TERT-BUTOXYCARBONYL)GUANIDINE
- 1,3-Bis(tert-butoxycarbonyl)guanidine 98%
- 1,3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE, 9 8%
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate
- STL556991
- 7753AA
- BBL103181
- BC201895
- tert-butyl [N-(tert-butoxycarbonyl)carbamimidoyl]carbamate (non-preferred name)
- Carbamic acid, N,N'-(carbonimidoyl)bis-, C,C'-bis(1,1-dimethylethyl) ester
-
- MDL: MFCD01863604
- Inchi: 1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16)
- InChI Key: VPWFNCFRPQFWGS-UHFFFAOYSA-N
- SMILES: C(C)(C)(C)OC(=O)NC(=N)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 259.15300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Tautomer Count: 5
- Surface Charge: 0
- Topological Polar Surface Area: 103
Experimental Properties
- Color/Form: solid
- Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 141-144 °C (lit.)
- Refractive Index: 1.485
- Solubility: Very slightly soluble (0.99 g/l) (25 º C),
- PSA: 100.51000
- LogP: 2.85210
- Solubility: Not determined
- pka: 8.24±0.46(Predicted)
tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB400477-1 g |
N1,N2-Bis(tert-butyloxycarbonyl)guanidine, 95%; . |
154476-57-0 | 95% | 1 g |
€107.20 | 2023-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022423-10g |
1,3-Bis(tert-butoxycarbonyl)guanidine |
154476-57-0 | 98% | 10g |
¥585.00 | 2023-11-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29530-250mg |
1,3-Bis(tert-butoxycarbonyl)guanidine |
154476-57-0 | 250mg |
¥136.0 | 2021-09-04 | ||
TRC | D422878-100mg |
N,N'-Di-Boc-guanidine |
154476-57-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
ChemScence | CS-W014073-10g |
1,3-Bis(tert-butoxycarbonyl)guanidine |
154476-57-0 | 10g |
$142.0 | 2021-09-02 | ||
eNovation Chemicals LLC | D686098-25g |
1,3-Bis(tert-butoxycarbonyl)guanidine |
154476-57-0 | 98% | 25g |
$180 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022423-100g |
1,3-Bis(tert-butoxycarbonyl)guanidine |
154476-57-0 | 98% | 100g |
¥5790.00 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B131760-10g |
tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate |
154476-57-0 | 98% | 10g |
¥1720.90 | 2023-09-04 | |
ChemScence | CS-W014073-5g |
1,3-Bis(tert-butoxycarbonyl)guanidine |
154476-57-0 | 5g |
$73.0 | 2021-09-02 | ||
Enamine | EN300-254416-0.1g |
tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate |
154476-57-0 | 95% | 0.1g |
$19.0 | 2024-06-19 |
tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate Related Literature
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Kween Saimuang,Khomson Suttisintong,Narongpol Kaewchangwat,Eknarin Thanayupong,Yodsathorn Wongngam,Putthiporn Charoenphun,Rujira Wanotayan,Abdelhamid Elaissari,Suradej Hongeng,Duangporn Polpanich,Kulachart Jangpatarapongsa RSC Adv. 2021 11 25199
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Wenqian Yang,Jun Yan,Hao Fang,Binghe Wang Chem. Commun. 2003 792
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Matthijs van Haren,Linda Quarles van Ufford,Ed E. Moret,Nathaniel I. Martin Org. Biomol. Chem. 2015 13 549
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Wojciech Walczak,Maciej Zakrzewski,Grzegorz Cichowicz,Piotr Pi?tek Org. Biomol. Chem. 2020 18 694
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Lei Wang,Martha Sibrian-Vazquez,Jorge O. Escobedo,Jialu Wang,Richard G. Moore,Robert M. Strongin Chem. Commun. 2015 51 1697
Additional information on tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate
Recent Advances in the Application of tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate (CAS: 154476-57-0) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate (CAS: 154476-57-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and tert-butoxycarbonyl (Boc) protecting groups, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have highlighted its role in the development of novel peptide-based therapeutics, enzyme inhibitors, and prodrugs, underscoring its importance in medicinal chemistry.
One of the key applications of this compound lies in its use as a protecting group for amidines, which are critical functional groups in many biologically active molecules. The Boc-protected amidine moiety in tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate provides stability under various reaction conditions, making it an ideal candidate for multi-step synthetic routes. Recent publications have demonstrated its utility in the synthesis of guanidine-containing compounds, which are prevalent in natural products and pharmaceuticals with antimicrobial and antiviral properties.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a key intermediate in the synthesis of a new class of protease inhibitors. The study revealed that the Boc-protected amidine group facilitated the selective inhibition of viral proteases, offering potential therapeutic avenues for treating viral infections such as HIV and hepatitis C. The compound's stability and reactivity were pivotal in achieving high yields and purity in the final products, highlighting its synthetic advantages.
Another notable application of tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate is in the field of peptide mimetics. Researchers have employed this compound to introduce amidine functionalities into peptide backbones, thereby enhancing their binding affinity and selectivity for target proteins. This approach has been particularly successful in the design of inhibitors for protein-protein interactions, which are often challenging to target with small molecules. Recent findings suggest that such modifications can significantly improve the pharmacokinetic properties of peptide-based drugs.
Beyond its synthetic utility, the compound has also been investigated for its potential as a prodrug moiety. The Boc-protected amidine can be selectively cleaved under physiological conditions, releasing active drug molecules in a controlled manner. This property has been exploited in the development of targeted drug delivery systems, where the compound acts as a masking group to improve the solubility and bioavailability of poorly soluble drugs. Preliminary in vivo studies have shown promising results, with enhanced drug accumulation at target sites and reduced off-target effects.
In conclusion, tert-butyl N-({[(tert-butoxy)carbonyl]amino}methanimidoyl)carbamate (CAS: 154476-57-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a protecting group, intermediate, and prodrug moiety underscores its broad applicability in drug discovery and development. Future research is expected to explore its potential in emerging areas such as covalent inhibitors and bifunctional molecules, further expanding its impact on the field.
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